Ethyl 2-[({[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds structurally related to Ethyl 2-[({[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate have been synthesized and shown potential as antimicrobial and antifungal agents. For instance, derivatives of quinazolines, which share a similar complex heterocyclic structure, have been synthesized and tested for their antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating the potential of related compounds in treating infections caused by these pathogens (Desai, Shihora, & Moradia, 2007).
Anti-Allergy Applications
Another study found that derivatives synthesized from related chemical frameworks showed weak anti-allergy activity, suggesting the possibility of developing new allergy treatments based on modifications of the this compound structure (Leistner et al., 1988).
Herbicide Degradation
Interestingly, certain fungi, such as Aspergillus niger, have been shown to degrade chlorimuron-ethyl, a herbicide with a somewhat related chemical structure, into less harmful compounds. This indicates potential environmental applications for related compounds in the bioremediation and degradation of persistent herbicides in agricultural settings (Sharma, Banerjee, & Choudhury, 2012).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[[2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S2/c1-2-31-22(30)16-5-3-4-6-17(16)25-19(28)13-33-23-26-18-11-12-32-20(18)21(29)27(23)15-9-7-14(24)8-10-15/h3-12H,2,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZUNKQKSWPCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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